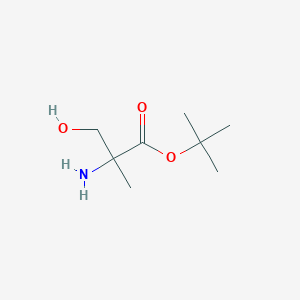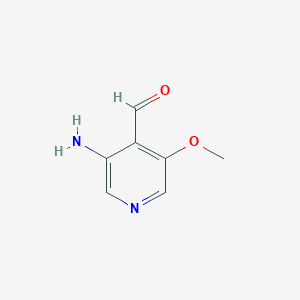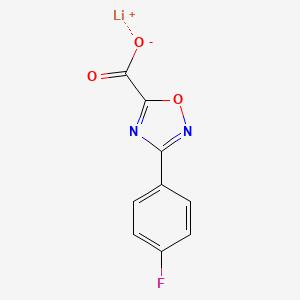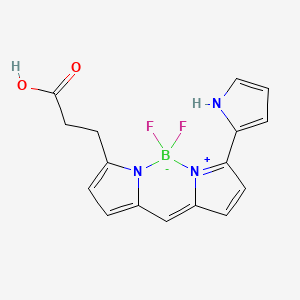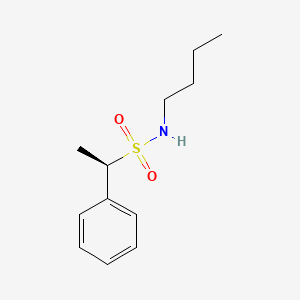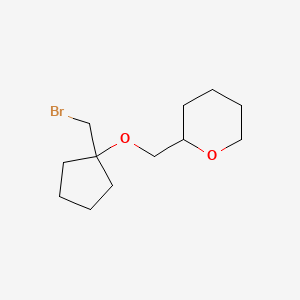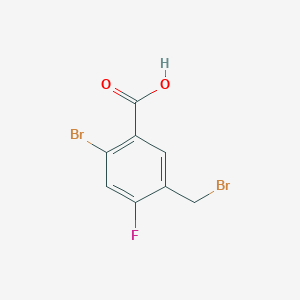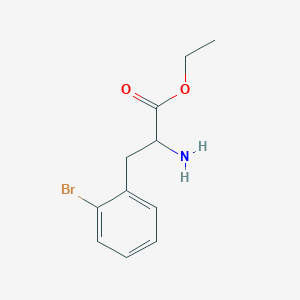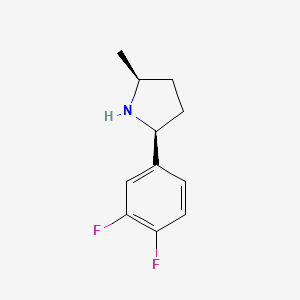
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to a pyrrolidine ring. It is a chiral molecule with two stereocenters, making it optically active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine involves its interaction with specific molecular targets. The difluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5S)-2-(3,4-Dichlorophenyl)-5-methylpyrrolidine
- (2S,5S)-2-(3,4-Dimethylphenyl)-5-methylpyrrolidine
- (2S,5S)-2-(3,4-Difluorophenyl)-5-ethylpyrrolidine
Uniqueness
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13F2N |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-7-2-5-11(14-7)8-3-4-9(12)10(13)6-8/h3-4,6-7,11,14H,2,5H2,1H3/t7-,11-/m0/s1 |
Clave InChI |
QWHOJGWRRNTBSZ-CPCISQLKSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](N1)C2=CC(=C(C=C2)F)F |
SMILES canónico |
CC1CCC(N1)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



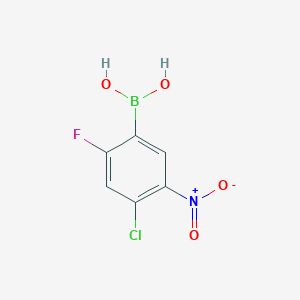
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)

![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
